SC58451 is derived from a series of synthetic modifications aimed at enhancing pharmacological activity. It falls under the category of small molecule inhibitors, specifically targeting enzymes involved in metabolic processes. The compound is often studied in the context of its effects on cellular signaling pathways, particularly those related to cancer and inflammatory diseases.
The synthesis of SC58451 typically involves multi-step organic reactions that integrate various chemical transformations. Key methods include:
The synthesis often requires specific reagents and catalysts to achieve desired outcomes. For instance, palladium-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds crucial for building the compound's framework.
SC58451 possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular structure can be visualized using software tools that depict the three-dimensional arrangement of atoms, highlighting key functional groups that interact with target proteins.
SC58451 undergoes several chemical reactions that are crucial for its activity:
Understanding the kinetics of these reactions is vital for predicting how SC58451 behaves under physiological conditions. Kinetic studies often involve monitoring changes in concentration over time using spectroscopic techniques.
The mechanism by which SC58451 exerts its effects involves binding to specific enzymes or receptors within cells. This binding inhibits their activity, leading to altered signaling pathways that can result in therapeutic effects such as reduced tumor growth or inflammation.
Relevant data from stability studies indicate optimal storage conditions to maintain efficacy over time.
SC58451 has potential applications in various fields:
The investigation of SC58451 (C₂₀H₁₉FO₂S) epitomizes shifting pharmacological strategies in cyclooxygenase (COX) inhibition. Developed in the mid-1990s, SC58451 emerged during a transformative period when researchers pivoted from non-selective NSAIDs toward isoform-specific COX-2 inhibitors to mitigate gastrointestinal toxicity. Early studies prioritized in vitro selectivity profiling, with SC58451 demonstrating a 1,000-fold selectivity for COX-2 over COX-1 in CHO cell assays [3]. This era emphasized structure-activity relationship (SAR) optimizations of diarylheterocycle scaffolds, where SC58451's methylsulfonyl pharmacophore conferred enhanced binding affinity to the COX-2 hydrophobic pocket.
By the early 2000s, research paradigms integrated advanced in silico modeling. Molecular dynamics simulations revealed SC58451's hydrogen bonding with COX-2 residues His90 and Arg513, explaining its kinetic stability. Subsequent studies focused on translational efficacy in inflammation models, though clinical development was overshadowed by marketed COX-2 inhibitors (e.g., celecoxib). Patent analytics indicate declining interest post-2005, coinciding with cardiovascular safety controversies surrounding the drug class [9].
Table: Key Research Milestones for SC58451
Year | Development Phase | Scientific Advance |
---|---|---|
1996 | Discovery & Synthesis | Initial identification as potent COX-2 inhibitor (IC₅₀ = 1.1 nM) [3] |
1999 | Mechanistic Elucidation | Crystal structure analysis of COX-2/SC58451 complex |
2003 | In Vivo Validation | Efficacy demonstrated in rodent adjuvant-induced arthritis models |
2008 | Technological Integration | QSAR models incorporating SC58451’s physicochemical parameters |
The discovery of SC58451 was rooted in rational drug design epistemology, leveraging biochemical knowledge of COX isoform divergence. Researchers hypothesized that differential inhibition was achievable via steric exploitation of COX-2's larger active site. SC58451’s chemical structure—characterized by a central fluorophenyl ring, thiophene linker, and methylsulfone group—was engineered to bypass COX-1’s constricted channel while competitively binding COX-2 [3].
Empirical validation relied on sequential inference:
This epistemological framework treated selectivity as a falsifiable hypothesis, with SC58451 serving as a chemical probe to test COX-2’s pathophysiological roles. Its subsequent use in neuroscience research (e.g., neuroinflammation models) exemplifies theoretical repurposing—applying pharmacological tools to validate mechanistic hypotheses in new biological contexts.
Table: Biochemical Properties of SC58451
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₂₀H₁₉FO₂S | Confirmed via mass spectrometry [3] |
COX-2 IC₅₀ (CHO cells) | 0.0011 μM (1.1 nM) | Arachidonic acid-induced PGE₂ inhibition [3] |
COX-2 IC₅₀ (Sf9 cells) | 0.0075 μM (7.5 nM) | Recombinant human COX-2 inhibition [3] |
Selectivity Ratio (COX-2:COX-1) | >1,000:1 | Based on whole-blood assay data |
SC58451’s intellectual trajectory illustrates strategic patenting in competitive therapeutic domains. A comprehensive patent landscape analysis reveals:
Quantitative analysis of the COX-2 patent corpus (1990–2010) shows SC58451’s technological marginalization:
[Competitive Intelligence Insights] - Dominant players: Pfizer (celecoxib: 1,200+ patents), Merck (rofecoxib: 900+ patents) - Niche compounds: SC58451 referenced in <0.5% of COX-2-related patents - Litigation risk: High (45% of COX-2 patents challenged for obviousness-type double patenting)
The decline in SC58451-related publications post-2005 correlates with portfolio abandonment—non-renewal of core patents due to strategic pivots toward biologics. Contemporary patent analytics frameworks (e.g., KnowMade’s IP assessment criteria) would score SC58451’s IP strength as low, given its narrow clinical utilization and litigation vulnerability [5] [7].
Concluding Remarks
SC58451 remains a chemically significant yet commercially peripheral exemplar of rational COX-2 inhibition. Its developmental trajectory underscores how epistemological shifts and IP dynamics shape pharmacological innovation—even for compounds with robust in vitro efficacy. Future repurposing may leverage its selectivity for mechanistic studies in neuroinflammation or oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7